7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a chromeno-pyrrole core with chloro, methyl, and methylsulfanyl substituents, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, methyl, and methylsulfanyl groups through various substitution reactions. Common reagents used in these steps include halogenating agents, methylating agents, and thiolating agents under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chromeno-pyrrole core can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced chromeno-pyrrole derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with unique electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-(6-methyl-2-pyridyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methylsulfanyl group.
7-chloro-2-(2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group on the pyridyl ring.
Uniqueness
The presence of both the methylsulfanyl and methyl groups in 7-chloro-2-(6-methyl-2-pyridyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione provides unique chemical properties and reactivity compared to its similar compounds. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C24H17ClN2O3S |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
7-chloro-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3S/c1-13-4-3-5-19(26-13)27-21(14-6-9-16(31-2)10-7-14)20-22(28)17-12-15(25)8-11-18(17)30-23(20)24(27)29/h3-12,21H,1-2H3 |
InChI Key |
BWGWSUIFERGGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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